Comparative Enzymatic Potency: Hsd17B13-IN-84 vs. BI-3231 and HSD17B13-IN-105
Hsd17B13-IN-84 demonstrates an IC50 of <0.1 μM (i.e., <100 nM) for inhibition of HSD17B13 using estradiol as substrate . In cross-study comparison, BI-3231 is approximately 100-fold more potent with an IC50 of 1 nM against the human enzyme , while HSD17B13-IN-105 is approximately 2.8-fold more potent with an IC50 of 0.036 μM (36 nM) [1]. This positions Hsd17B13-IN-84 as a moderately potent inhibitor suitable for experiments where extreme potency is not required or where off-target risks associated with ultra-high affinity binding are a concern.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | <0.1 μM (<100 nM) |
| Comparator Or Baseline | BI-3231: 1 nM (human HSD17B13) ; HSD17B13-IN-105: 0.036 μM (36 nM) [1] |
| Quantified Difference | Hsd17B13-IN-84 is ~100-fold less potent than BI-3231; ~2.8-fold less potent than HSD17B13-IN-105 |
| Conditions | Enzymatic assay using estradiol as substrate |
Why This Matters
Moderate potency can be advantageous in cellular or in vivo models where excessive target engagement may cause toxicity or where a more graded pharmacological response is desired.
- [1] TargetMol. HSD17B13-IN-105 Product Information. CAS 3012624-88-0. View Source
